molecular formula C11H18N2O4 B1655355 Di-t-butyl diazomalonate CAS No. 35207-75-1

Di-t-butyl diazomalonate

Cat. No.: B1655355
CAS No.: 35207-75-1
M. Wt: 242.27 g/mol
InChI Key: RXYMTVAHQNMICF-UHFFFAOYSA-N
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Preparation Methods

Di-t-butyl diazomalonate can be synthesized through a diazo transfer reaction. One common method involves the reaction of di-t-butyl malonate with p-toluenesulfonyl azide in the presence of a phase-transfer catalyst such as methyltri-n-octylammonium chloride. The reaction is carried out in dichloromethane with aqueous sodium hydroxide as the base . The mixture is stirred under argon, and the product is isolated by distillation under reduced pressure .

Mechanism of Action

The mechanism of action of di-t-butyl diazomalonate involves the generation of a reactive carbene intermediate upon the loss of nitrogen gas (N2). This carbene can then insert into various bonds, such as C-H or C-C bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction conditions and the substrates used.

Comparison with Similar Compounds

Properties

IUPAC Name

ditert-butyl 2-diazopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)16-8(14)7(13-12)9(15)17-11(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYMTVAHQNMICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=[N+]=[N-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450966
Record name (1E)-1,3-Di-tert-butoxy-2-diazonio-3-oxoprop-1-en-1-olate
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35207-75-1
Record name 1,3-Bis(1,1-dimethylethyl) 2-diazopropanedioate
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Record name NSC 138650
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Record name NSC138650
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Record name (1E)-1,3-Di-tert-butoxy-2-diazonio-3-oxoprop-1-en-1-olate
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Record name 1,3-di-tert-butyl 2-diazopropanedioate
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Synthesis routes and methods

Procedure details

A mixture of sodium azide (1.37 grams, 21.0 mmol), p-toluenesulfonyl chloride (4.0 grams, 21.0 mmol), and 70% aqueous ethanol (60 mL) was stirred at room temperature for 1 hour. Di-t-butyl malonate (4.48 mL, 20.0 mmol) and triethylamine (2.92 grams, 21.0 mmol) were added. The reaction mixture was stirred at room temperature for 4 hours and then poured into deionized water (200 mL). The mixture was extracted with petroleum ether (2×200 mL). The extracts were combined and then washed with a saturated aqueous sodium chloride solution. The organic solution was dried using anhydrous magnesium sulfate, filtered, and concentrated to give 6.10 grams of di-t-butyl-2-diazomalonate as a yellow oil. IR(film): 2110 cm-1. Decomposition temperature: 178° C. (by DSC).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.48 mL
Type
reactant
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-t-butyl diazomalonate
Reactant of Route 2
Reactant of Route 2
Di-t-butyl diazomalonate
Reactant of Route 3
Di-t-butyl diazomalonate
Reactant of Route 4
Di-t-butyl diazomalonate
Reactant of Route 5
Di-t-butyl diazomalonate
Reactant of Route 6
Di-t-butyl diazomalonate

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